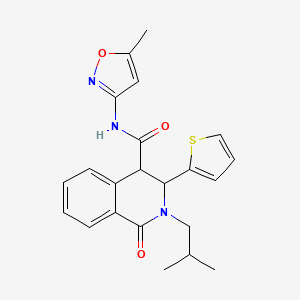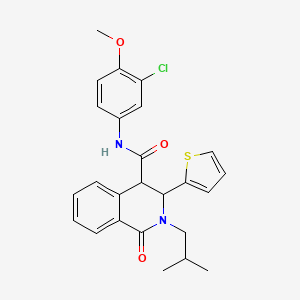
3-(2-chlorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006558 is a compound identified in the Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of MMV006558 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of MMV006558.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain MMV006558 in its pure form.
Chemical Reactions Analysis
MMV006558 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: MMV006558 can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles
Scientific Research Applications
MMV006558 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of Plasmodium falciparum and other pathogens.
Medicine: Explored as a potential antimalarial drug and for its activity against other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of MMV006558 involves the inhibition of specific enzymes or pathways in Plasmodium falciparum. The compound targets key proteins involved in the parasite’s metabolism, leading to the disruption of essential biological processes and ultimately causing the death of the parasite .
Comparison with Similar Compounds
MMV006558 is compared with other similar compounds in terms of its structure and activity:
MMV007116: Another compound from the Malaria Box with similar antimalarial activity.
MMV667491: Known for its dual activity against male and female gametocytes of Plasmodium falciparum.
MMV085203: Exhibits strong inhibition of oocyst intensity in the parasite .
MMV006558 stands out due to its unique structure and potent activity against Plasmodium falciparum, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-13(2)15-10-19(11-20-17(15)8-12)9-14-5-3-4-6-16(14)18/h3-8H,9-11H2,1-2H3 |
InChI Key |
ZYENOBGPADGVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CN(COC2=C1)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol](/img/structure/B10796495.png)
![N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)

![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)
![1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine](/img/structure/B10796530.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)

![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)


![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)

